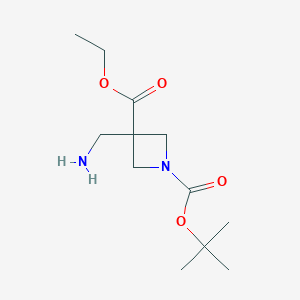
2',4'-Difluoro-biphenyl-4-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride is a chemical compound with the molecular formula C13H12ClF2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 4’ positions, and a methanamine group is attached to the 4-position of the biphenyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with biphenyl as the starting material.
Fluorination: The biphenyl undergoes selective fluorination at the 2’ and 4’ positions using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to a nucleophilic substitution reaction with methanamine to introduce the methanamine group at the 4-position.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt of 2’,4’-Difluoro-biphenyl-4-methanamine.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorobiphenyl carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Difluoro-biphenyl-4-methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
2’,4’-Difluoro-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
2’,4’-Difluoro-biphenyl-4-nitro: Similar structure but with a nitro group instead of a methanamine group.
Uniqueness
2’,4’-Difluoro-biphenyl-4-methanamine hydrochloride is unique due to the presence of both fluorine atoms and the methanamine group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C13H12ClF2N |
|---|---|
Molekulargewicht |
255.69 g/mol |
IUPAC-Name |
[4-(2,4-difluorophenyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H11F2N.ClH/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H |
InChI-Schlüssel |
VJDGERISOGGNME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C2=C(C=C(C=C2)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)








![Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B11819298.png)


![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B11819311.png)
